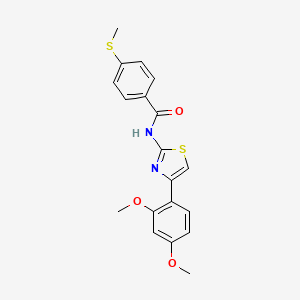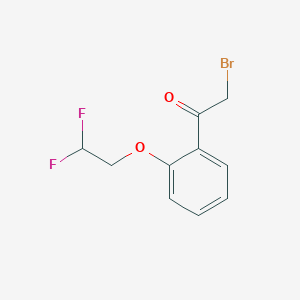
2-(2,2-Difluoroethoxy)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethoxy)phenacyl bromide is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08. It is also known by its IUPAC name "Ethanone, 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]-". This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-(2,2-Difluoroethoxy)phenacyl bromide involves several steps. One common method includes the reaction of 2-(2,2-difluoroethoxy)acetophenone with bromine in the presence of a suitable solvent . The reaction conditions typically involve maintaining a controlled temperature and using a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-(2,2-Difluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,2-Difluoroethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethoxy)phenacyl bromide involves its interaction with molecular targets through various pathways. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds . The specific molecular targets and pathways depend on the context of its use in research or industrial applications .
Comparaison Avec Des Composés Similaires
2-(2,2-Difluoroethoxy)phenacyl bromide can be compared with other similar compounds, such as:
Phenacyl Bromide: A closely related compound with similar reactivity but without the difluoroethoxy group.
2-Bromoacetophenone: Another similar compound used in organic synthesis.
The presence of the difluoroethoxy group in this compound imparts unique properties, such as increased reactivity and potential for specific applications in research and industry .
Propriétés
IUPAC Name |
2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-8(14)7-3-1-2-4-9(7)15-6-10(12)13/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGUYPRXFLGXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823567-21-0 |
Source


|
| Record name | 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
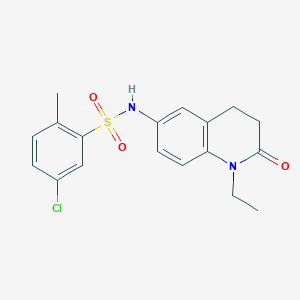
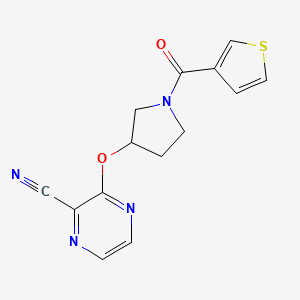
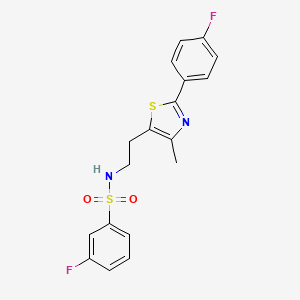
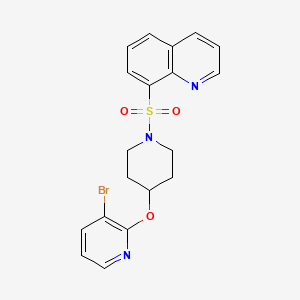
![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)
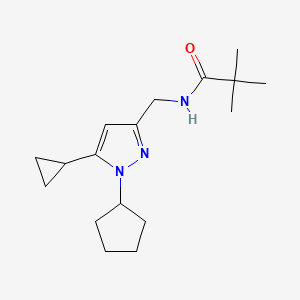
![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2517449.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2517451.png)
![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)
![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)
![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)
![4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2517459.png)
